Ddtmsp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DDTMSP, also known as 2,2-dimethyl-3,4,5,6-tetrakis(dimethylsilyl) silane, is a chemical compound that has gained attention in scientific research due to its unique properties. It is commonly used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. However, its potential applications extend beyond materials science, as it has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DDTMSP is not fully understood, but it is believed to involve the formation of a stable intermediate that can undergo further reactions to form silicon-based materials. The reaction involves the transfer of silicon atoms from this compound to other molecules, such as silicon tetrachloride, to form new compounds.
Biochemical and Physiological Effects:
This compound has been studied for its potential biochemical and physiological effects, particularly in the field of biomedicine. Studies have shown that this compound can inhibit the growth of cancer cells and may have potential as an anticancer agent. It has also been studied for its potential use in imaging techniques, such as magnetic resonance imaging (MRI).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DDTMSP in lab experiments is its high purity, which allows for more accurate and reproducible results. Additionally, its unique properties make it an attractive option for the production of high-quality materials. However, one limitation is its high cost, which may make it less accessible for some researchers.
Zukünftige Richtungen
There are a number of future directions for research involving DDTMSP. One area of interest is its potential use as an anticancer agent, as studies have shown promising results in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science and catalysis. Finally, studies investigating the potential use of this compound in imaging techniques, such as MRI, may also be of interest.
Synthesemethoden
DDTMSP can be synthesized through a number of methods, including the reaction of tetramethyldisilane with silicon tetrachloride, the reaction of tetramethyldisilane with boron trifluoride etherate, or the reaction of tetramethyldisilane with dichlorosilane. The most common method involves the reaction of tetramethyldisilane with silicon tetrachloride in the presence of aluminum chloride as a catalyst.
Wissenschaftliche Forschungsanwendungen
DDTMSP has been studied for its potential applications in a variety of fields, including materials science, catalysis, and biomedicine. In materials science, this compound has been used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. Its unique properties make it an attractive option for the production of high-quality materials with desirable properties, such as high hardness and thermal stability.
Eigenschaften
CAS-Nummer |
143084-95-1 |
---|---|
Molekularformel |
C39H49N3O12S3 |
Molekulargewicht |
848 g/mol |
IUPAC-Name |
N-[7-[[10,10-dimethyl-3-(4-methylphenyl)sulfonyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecan-5-yl]oxy]-2,2-dimethyl-6-[(4-methylphenyl)sulfonylamino]-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C39H49N3O12S3/c1-22-8-14-25(15-9-22)55(43,44)40-28-20-29(41-56(45,46)26-16-10-23(2)11-17-26)34-36(54-39(6,7)52-34)33(28)51-37-32-31(35-30(50-37)21-49-38(4,5)53-35)42(32)57(47,48)27-18-12-24(3)13-19-27/h8-19,28-37,40-41H,20-21H2,1-7H3 |
InChI-Schlüssel |
NKSAETPCYNTDOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(C(C3C2OC(O3)(C)C)OC4C5C(N5S(=O)(=O)C6=CC=C(C=C6)C)C7C(O4)COC(O7)(C)C)NS(=O)(=O)C8=CC=C(C=C8)C |
Synonyme |
2-deoxy-6-O-(2,3-dideoxy-4,6-O-isopropylidene-2,3-(N-tosylepimino)mannopyranosyl)-4,5-O-isopropylidene-1,3-di-N-tosylstreptamine DDTMSP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.